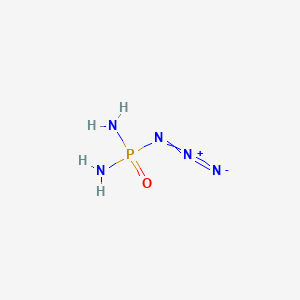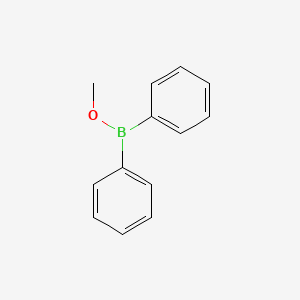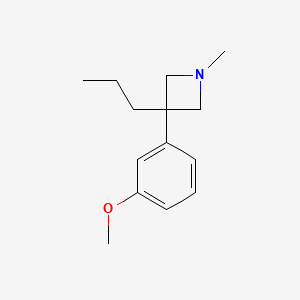
3-(3-methoxyphenyl)-1-methyl-3-propylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine is an organic compound that belongs to the azetidine class of chemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-methyl-3-propylazetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde, propylamine, and methylamine.
Formation of Azetidine Ring: The key step involves the formation of the azetidine ring through a cyclization reaction. This can be achieved using various methods, including
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and scalability. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production and allow for precise control of reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production and offer advantages such as improved efficiency and reduced reaction times.
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction reactions can produce primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of various substituted azetidines.
科学研究应用
3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-3-propylazetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors in cells, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
3-(3-Methoxyphenyl)propionic Acid: This compound shares the 3-methoxyphenyl group but differs in its overall structure and properties.
3-Methoxyphencyclidine: Another compound with a 3-methoxyphenyl group, known for its psychoactive properties.
Uniqueness
3-(3-Methoxyphenyl)-1-methyl-3-propylazetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. Its combination of the 3-methoxyphenyl group with the azetidine ring makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
23584-18-1 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-1-methyl-3-propylazetidine |
InChI |
InChI=1S/C14H21NO/c1-4-8-14(10-15(2)11-14)12-6-5-7-13(9-12)16-3/h5-7,9H,4,8,10-11H2,1-3H3 |
InChI 键 |
SXZGGSCISJPTIK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


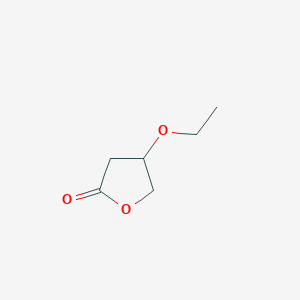
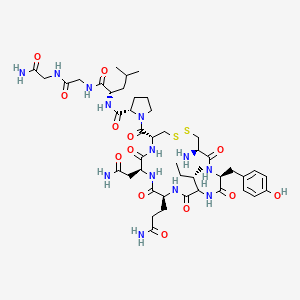
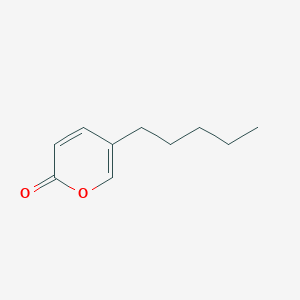
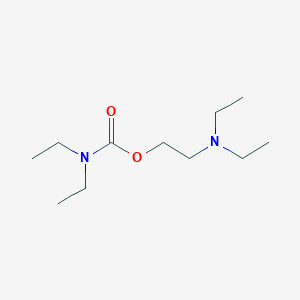
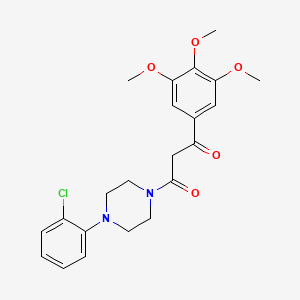
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
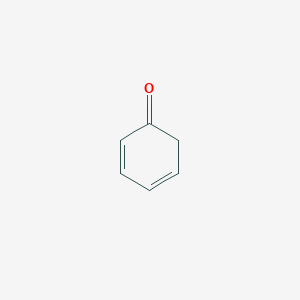

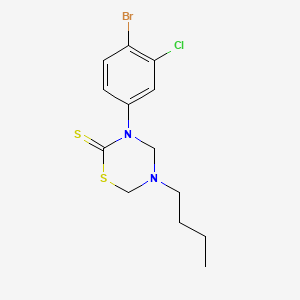
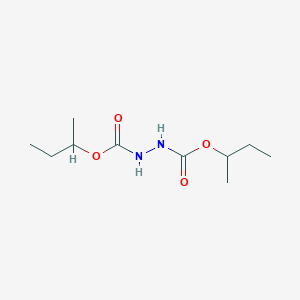
![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

